6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine N-oxides, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Medicine: Potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of specific kinases. This compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting signaling pathways essential for cell proliferation and survival . The molecular targets include cyclin-dependent kinases (CDKs) and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its kinase inhibitory properties.
Uniqueness
6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro, ethyl, and phenyl groups contribute to its potency and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C13H12ClN5 |
---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
6-chloro-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClN5/c1-2-19(9-6-4-3-5-7-9)12-10-8-15-18-11(10)16-13(14)17-12/h3-8H,2H2,1H3,(H,15,16,17,18) |
InChI Key |
XPWOXXYKSMCMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC3=C2C=NN3)Cl |
Origin of Product |
United States |
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